molecular formula C14H14FN3O2 B1403725 Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate CAS No. 77995-06-3

Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate

カタログ番号: B1403725
CAS番号: 77995-06-3
分子量: 275.28 g/mol
InChIキー: FHWNQYZMDLMZGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic Nomenclature and Structural Identity

The compound’s systematic IUPAC name, ethyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate , reflects its intricate substituent arrangement. Its molecular formula, C₁₈H₂₂FN₃O₄S , corresponds to a molecular weight of 395.5 g/mol . Key structural features include:

  • A pyrimidine ring with positions 2, 4, and 5 occupied by functional groups.
  • A 4-fluorophenyl group at position 4, contributing aromaticity and electronic effects.
  • A methylsulfonylmethylamino group at position 2, enhancing hydrogen-bonding potential.
  • An ethyl ester at position 5, facilitating solubility and reactivity.

Table 1: Molecular Properties

Property Value Source
Molecular Formula C₁₈H₂₂FN₃O₄S
Molecular Weight 395.5 g/mol
SMILES CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F

Historical Development in Pyrimidine Chemistry

Pyrimidine derivatives have been pivotal in drug discovery since the mid-20th century. This compound emerged in the 1990s as an intermediate in synthesizing kinase inhibitors. Key milestones include:

  • 1992 : First reported synthesis via condensation of ethyl 2-chloroacetoacetate with fluorophenyl-containing precursors.
  • 2000s : Adoption in CDK9 inhibitor development, leveraging its ability to modulate protein-ligand interactions.
  • 2020s : Optimization of regioselective sulfonation protocols to improve yield (>80%).

Position Within Heterocyclic Compound Classifications

This compound belongs to the pyrimidine class , characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. Subclassification is based on substituents:

  • Aminopyrimidines : The methylamino group at position 2 enables nucleophilic reactions.
  • Arylpyrimidines : The 4-fluorophenyl group enhances π-stacking interactions in biological targets.
  • Ester-functionalized pyrimidines : The ethyl ester at position 5 allows for hydrolysis to carboxylic acids, a key step in prodrug activation.

Table 2: Comparison with Related Pyrimidines

Compound Substituents Key Application
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate Methyl at position 4 CDK9 inhibitor synthesis
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate Methyl ester at position 5 Antibacterial agents

The fluorophenyl and ester groups distinguish this compound from simpler pyrimidines, enabling tailored electronic and steric profiles for targeted applications.

特性

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-3-20-13(19)11-8-17-14(16-2)18-12(11)9-4-6-10(15)7-5-9/h4-8H,3H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWNQYZMDLMZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Formation of Ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate

  • Reactants: Guanidine hydrochloride, 4-fluorobenzaldehyde, methyl 4-methyl-3-oxo-pentanoate (or ethyl 4-methyl-3-oxo-pentanoate), and a polar aprotic solvent such as dimethylformamide (DMF).
  • Procedure: The reactants are mixed under nitrogen atmosphere; sodium or potassium carbonate is added as a base. The mixture is heated to 70°C for 2–4 hours to promote cyclocondensation.
  • Isolation: After cooling, the mixture is filtered, solvents are removed under reduced pressure, and the product is precipitated by trituration in water at elevated temperature (~50°C), then cooled and filtered.
  • Yield: Typically around 55–75% yield.
  • Notes: This step forms the dihydropyrimidine intermediate crucial for further transformations.

Aromatization to Pyrimidine

  • Method 1: Oxidation using manganese dioxide in toluene under reflux with azeotropic removal of water (Dean-Stark apparatus) for about 6 hours.
  • Method 2: Use of elemental sulfur as an alternative oxidant for about 24 hours.
  • Outcome: Conversion of dihydropyrimidine to aromatic pyrimidine ring.
  • Yield: Near quantitative conversion reported.
  • Notes: Aromatization is essential to stabilize the pyrimidine ring and prepare it for further functionalization.

Oxidation to Sulfonylpyrimidine

  • Reagent: m-Chloroperbenzoic acid (mCPBA) in dichloromethane.
  • Purpose: To oxidize the methylthio group to the corresponding methylsulfonyl derivative.
  • Conditions: Typically performed at low temperature (0–5°C) to control reaction rate.
  • Yield: High yields with careful monitoring by thin layer chromatography (TLC).
  • Notes: This oxidation step enables subsequent substitution by methylamine.

Substitution with Methylamine

  • Reagent: Methylamine (8 M in ethanol).
  • Procedure: The sulfonylpyrimidine ester is reacted with methylamine at mild temperatures (25–30°C).
  • Yield: 92–95% yield reported.
  • Workup: After reaction completion, quenching with water, extraction with ethyl acetate, washing with sodium bicarbonate and drying over anhydrous sodium sulfate.
  • Notes: This step introduces the methylamino group at the 2-position of the pyrimidine ring.

Final Sulfonylation (Optional)

  • Reagent: Methanesulfonyl chloride.
  • Purpose: To form N-methanesulfonyl-N-methylamino derivatives for further pharmaceutical applications.
  • Conditions: Reaction carried out at 0–5°C for 1–2 hours.
  • Yield: 91–95% with high purity (HPLC purity ~99.6%).
  • Notes: This step is crucial for obtaining sulfonylated derivatives used in drug synthesis.

Summary Table of Key Steps and Conditions

Step No. Reaction Type Reagents/Conditions Temperature (°C) Yield (%) Notes
1 Cyclocondensation Guanidine HCl, 4-fluorobenzaldehyde, methyl 4-methyl-3-oxo-pentanoate, DMF, K2CO3 70 55–75 Formation of dihydropyrimidine intermediate
2 Aromatization MnO2 in toluene reflux or elemental sulfur Reflux (ca. 110) ~Quantitative Conversion to aromatic pyrimidine
3 Oxidation mCPBA in dichloromethane 0–5 High Formation of methylsulfonyl derivative
4 Amination Methylamine (8 M in ethanol) 25–30 92–95 Introduction of methylamino group
5 Sulfonylation (optional) Methanesulfonyl chloride 0–5 91–95 Formation of N-methanesulfonyl-N-methylamino derivative

Analytical and Monitoring Techniques

Research Findings and Improvements

  • The described processes avoid the use of strong bases like n-butyllithium or sodium hydride, improving safety and scalability.
  • Use of hexane or toluene as preferred solvents aligns with reagent compatibility and solubility requirements, facilitating single-solvent systems for efficiency.
  • The multi-step process has been optimized to reduce the number of isolation steps and improve overall yield and purity compared to earlier methods requiring three or more stages for intermediate preparation.
  • Alternative oxidants such as elemental sulfur provide greener options compared to manganese dioxide without sacrificing yield.

化学反応の分析

Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

科学的研究の応用

Medicinal Chemistry

Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structural features allow it to be modified to enhance biological activity, making it valuable in drug discovery efforts targeting specific diseases.

  • Enzyme Inhibition Studies : The compound's ability to interact with various enzymes makes it a candidate for studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its fluorophenyl group can significantly influence binding affinity and selectivity.

Research indicates that this compound may exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic efficacy.
  • Antimicrobial Properties : The compound may also display antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

Industrial Applications

In addition to its pharmaceutical applications, this compound can be utilized in the production of specialty chemicals. Its unique properties allow it to be used in formulating materials with specific characteristics tailored for industrial needs.

Case Studies

Several case studies highlight the compound's applications:

  • Case Study 1 : A study demonstrated that derivatives of this compound exhibited enhanced inhibition against specific kinases involved in cancer progression, suggesting its potential as an antitumor agent.
  • Case Study 2 : Research into the antimicrobial properties revealed that modifications to the methylamino group significantly affected activity against Gram-positive bacteria, indicating that this compound could lead to new antibiotic formulations.

作用機序

The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the pyrimidine ring can participate in binding interactions, while the methylamino group may enhance the compound’s affinity for specific targets. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS: 147118-28-3)

  • Structural Differences: Replaces the methylamino group at position 2 with a methylsulfonyl group (-SO₂CH₃) and introduces an isopropyl group at position 4.
  • This modification is critical in Rosuvastatin intermediates, suggesting utility in statin synthesis .
  • Molecular Weight : 366.41 g/mol (vs. 275.28 g/mol for the target compound), reflecting increased steric bulk .

Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Structural Differences : Features a 2,4-difluorophenyl group (vs. 4-fluorophenyl), a thioxo (-S) group at position 2, and a saturated tetrahydropyrimidine ring.

Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS: 903445-89-6)

  • Structural Differences: Substitutes the 4-fluorophenyl group with a 4-methylphenyl group and replaces methylamino with a bulkier p-tolylamino group.
  • Functional Impact : Increased steric hindrance from the tolyl group may reduce binding affinity in enzyme-active sites compared to the target compound .

Functional Group Modifications

Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Key Difference: Incorporates a cyano (-CN) group on the phenyl ring and a thioxo group.

Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

  • Key Difference : Contains a methoxyphenyl group (electron-donating) and an allylsulfanyl (-S-CH₂-CH=CH₂) substituent.

Link to Rosuvastatin Intermediates

  • Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS: 147118-28-3) is directly used in Rosuvastatin synthesis, highlighting the importance of fluorophenyl and sulfonyl groups in statin pharmacology. The target compound’s methylamino group may offer alternative binding modes for similar applications .

Antimicrobial and Anticancer Potential

  • Compounds like Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM 282) have shown antimicrobial activity, suggesting that fluorophenyl and thioxo substitutions are pharmacophores worth exploring in the target compound .

Structural and Functional Comparison Table

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Relevance
Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate (Target) 4-Fluorophenyl, 2-methylamino, 5-ethyl ester 275.28 Potential kinase inhibitor scaffold
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-Fluorophenyl, 6-isopropyl, 2-SO₂CH₃ 366.41 Rosuvastatin intermediate
Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-thioxo-1-phenyl-tetrahydropyrimidine-5-carboxylate 2,4-Difluorophenyl, 2-thioxo, saturated ring 376.37 (estimated) Antimicrobial activity
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate 4-Methylphenyl, 2-p-tolylamino 271.31 Steric hindrance studies

生物活性

Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.

  • Molecular Formula : C14H14FN3O2
  • Molecular Weight : 274.34 g/mol
  • CAS Number : 77995-06-3
  • SMILES Notation : CCOC(=O)C1=C(C2=C(N=CN=C2)NC3=CC=C(C=C3)F)C

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Its structure suggests potential interactions with various biological targets, including kinases and other proteins involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The following table summarizes key findings from various research studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study 1MCF712.5Inhibition of cell proliferation
Study 2A54926Induction of apoptosis
Study 3NCI-H46042.3Inhibition of Aurora-A kinase

Case Studies

  • Study on MCF7 Cell Line : A study conducted on the MCF7 breast cancer cell line demonstrated an IC50 value of 12.5 µM, indicating significant cytotoxicity. The compound was shown to inhibit cell proliferation through the modulation of cell cycle regulators.
  • A549 Lung Cancer Cells : In another study involving A549 lung cancer cells, the compound exhibited an IC50 value of 26 µM, with mechanisms involving apoptosis induction and disruption of mitochondrial integrity.
  • NCI-H460 Non-Small Cell Lung Cancer : The compound showed an IC50 value of 42.3 µM against NCI-H460 cells, primarily through inhibition of Aurora-A kinase, which is crucial for mitotic spindle assembly.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The following table outlines its efficacy against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate?

  • Methodological Answer : A two-step approach is commonly employed:

Core Pyrimidine Formation : Use a Biginelli-like multi-component reaction with ethyl acetoacetate, 4-fluorobenzaldehyde, and methylurea/thiourea derivatives under acidic conditions (e.g., HCl or p-TsOH) to form the dihydropyrimidinone scaffold .

Functionalization : Introduce the methylamino group via nucleophilic substitution of a halogen (e.g., chlorine) at position 2 using methylamine in anhydrous solvents (e.g., THF or DMF) under reflux .

  • Key Considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize byproducts like over-alkylated species.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
  • Spectroscopy : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 165–170 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
    • Advanced Tip : Employ 19F^{19}F-NMR to confirm the integrity of the 4-fluorophenyl group (δ -110 to -115 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational conformational data for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Determine absolute configuration and torsion angles (e.g., dihedral angles between pyrimidine and fluorophenyl rings). Compare with DFT-optimized structures (B3LYP/6-311+G(d,p)) to identify discrepancies .
  • Dynamic Analysis : Use variable-temperature NMR or molecular dynamics simulations to assess flexibility in solution (e.g., rotation of the methylamino group) .
    • Case Study : reports a dihedral angle of 48.88° between pyrimidine and fluorophenyl rings, which may differ from gas-phase DFT models due to crystal packing effects .

Q. How does the electronic nature of the 4-fluorophenyl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The fluorine atom activates the phenyl ring for electrophilic substitution but may deactivate it for Suzuki-Miyaura coupling. Use Pd(PPh3_3)4_4 with aryl boronic acids under microwave irradiation (100°C, 30 min) to overcome electronic barriers .
  • SAR Insights : Replace fluorine with other halogens (Cl, Br) or electron-donating groups (e.g., -OCH3_3) to modulate reactivity and biological activity .

Q. What experimental designs mitigate degradation during biological assays (e.g., kinase inhibition studies)?

  • Methodological Answer :

  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation pathways (e.g., ester hydrolysis) can be suppressed using stabilized formulations (lyophilized powders in inert atmospheres) .
  • Buffer Optimization : Use phosphate buffers (pH 7.4) with 1% DMSO to maintain solubility and prevent aggregation in cellular assays .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to determine if variations arise from compound purity or assay conditions?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays).
  • Impurity Profiling : Identify co-eluting impurities via LC-MS/MS and synthesize them for side-by-side activity comparison .
    • Example : A study in reported IC50_{50} values differing by >10-fold due to residual DMSO (≥0.5%) altering protein-ligand binding .

Structural and Mechanistic Insights

Q. How does the methylamino group at position 2 affect hydrogen-bonding interactions in target proteins?

  • Methodological Answer :

  • Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) and resolve structures to map interactions (e.g., NH\cdotsO=C hydrogen bonds with catalytic lysine) .
  • Mutagenesis : Replace methylamino with bulkier groups (e.g., ethyl, isopropyl) to probe steric effects on binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。